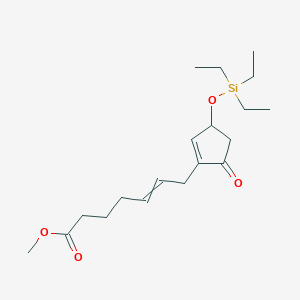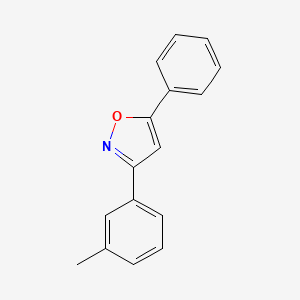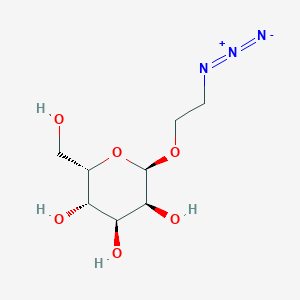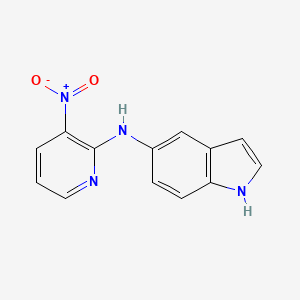
(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)-oxy)cyclopent-1-en-1-yl)hept-5-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)-oxy)cyclopent-1-en-1-yl)hept-5-enoate, also known as Methyl 7-oxocyclopentenylheptenoate or Methyl 7-oxocyclopentenylheptenoic acid, is a synthetic compound developed in the late 1990s. It is a derivative of the natural compound 7-oxocyclopentenylheptenoic acid, which is found in plants and animals. Methyl 7-oxocyclopentenylheptenoate has been widely studied as a potential therapeutic agent due to its ability to act as an inhibitor of certain enzymes, as well as its potential for use in drug delivery systems.
Wissenschaftliche Forschungsanwendungen
(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)-oxy)cyclopent-1-en-1-yl)hept-5-enoate 7-oxocyclopentenylheptenoate has been studied for its potential use as a therapeutic agent in a variety of diseases. It has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds. In addition, it has been studied for its potential use as a drug delivery system. It has been shown to be capable of carrying and delivering drugs to specific target tissues, such as the brain and heart.
Wirkmechanismus
(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)-oxy)cyclopent-1-en-1-yl)hept-5-enoate 7-oxocyclopentenylheptenoate works by inhibiting the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of pro-inflammatory compounds, such as prostaglandins and leukotrienes. By blocking the activity of COX-2, methyl 7-oxocyclopentenylheptenoate can reduce inflammation and pain in the body. In addition, it has been shown to be capable of carrying and delivering drugs to specific target tissues, such as the brain and heart.
Biochemical and Physiological Effects
This compound 7-oxocyclopentenylheptenoate has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to reduce the production of pro-inflammatory compounds, such as prostaglandins and leukotrienes. In addition, it has been shown to reduce the risk of heart attack and stroke in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)-oxy)cyclopent-1-en-1-yl)hept-5-enoate 7-oxocyclopentenylheptenoate has several advantages for use in laboratory experiments. It is easy to synthesize, has a low toxicity profile, and is relatively inexpensive. However, it has some limitations as well. For example, it is not very soluble in water, and its effects on humans have not been studied in detail.
Zukünftige Richtungen
There are several potential future directions for research on methyl 7-oxocyclopentenylheptenoate. These include further studies on its anti-inflammatory, analgesic, and anticonvulsant effects, as well as its potential use as a drug delivery system. In addition, further studies could be conducted to determine its safety and efficacy in humans. Finally, further research could be conducted to explore its potential use in the treatment of other diseases and conditions.
Synthesemethoden
(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)-oxy)cyclopent-1-en-1-yl)hept-5-enoate 7-oxocyclopentenylheptenoate can be synthesized using a two-step process. The first step involves the conversion of the starting material 7-oxocyclopentenylheptenoic acid to the corresponding methyl ester via a reaction with methyl iodide in dichloromethane. The second step involves the conversion of the methyl ester to methyl 7-oxocyclopentenylheptenoate via a reaction with triethylsilyl chloride in dichloromethane. The final product can then be purified by column chromatography.
Eigenschaften
IUPAC Name |
methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)hept-5-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O4Si/c1-5-24(6-2,7-3)23-17-14-16(18(20)15-17)12-10-8-9-11-13-19(21)22-4/h8,10,14,17H,5-7,9,11-13,15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQNWYMXCDLSSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC(=O)C(=C1)CC=CCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743341 |
Source


|
| Record name | Methyl 7-{5-oxo-3-[(triethylsilyl)oxy]cyclopent-1-en-1-yl}hept-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102494-28-0 |
Source


|
| Record name | Methyl 7-{5-oxo-3-[(triethylsilyl)oxy]cyclopent-1-en-1-yl}hept-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B1149572.png)


